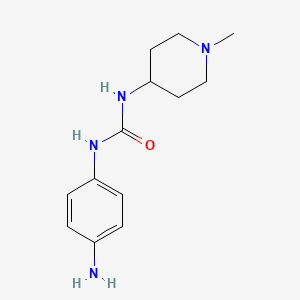
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Overview
Description
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea (AMPPU) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of urea, and is composed of a 4-aminophenyl ring and a 1-methylpiperidin-4-yl group. AMPPU has a wide range of applications in biochemistry, physiology, and pharmacology due to its unique properties.
Scientific Research Applications
Inhibitor of Soluble Epoxide Hydrolase
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea demonstrates potential as a potent soluble epoxide hydrolase (sEH) inhibitor. This application is significant in research for modulating inflammation and protecting against conditions like hypertension, neuropathic pain, and neurodegeneration. Its metabolism has been a subject of study to understand its safety and effectiveness better (Wan et al., 2019).
Acetylcholinesterase Inhibition
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea, has shown that these compounds can act as novel acetylcholinesterase inhibitors. This is relevant in the context of treating diseases like Alzheimer's, where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea have been explored as neuropeptide Y5 (NPY5) receptor antagonists. This is a promising area for treating obesity and metabolic disorders, as NPY5 receptor antagonism can influence appetite and energy expenditure (Fotsch et al., 2001).
Catalysis and Chemical Reactions
The compound and its derivatives have been studied for their role in catalysis and various chemical reactions. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates potential in forming hydrogels with different physical properties based on the anion used, showcasing its applicability in material science and catalysis (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been used due to their cytokinin-like activity, which is crucial for cell division and differentiation in plants. This makes them valuable tools in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Anticancer Potential
Some derivatives of 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea have been synthesized and evaluated for their potential as anticancer agents. This includes studies on their cytotoxicity against human adenocarcinoma cells, indicating their possible application in cancer research (Gaudreault et al., 1988).
properties
IUPAC Name |
1-(4-aminophenyl)-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9,14H2,1H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHPMHQVDPOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



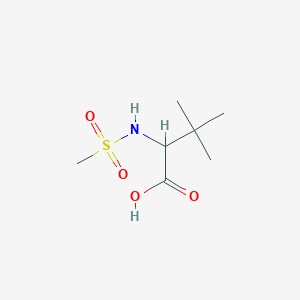


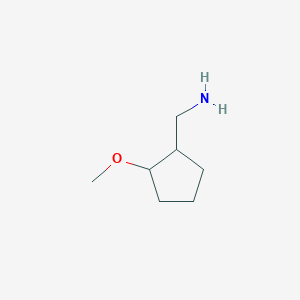

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
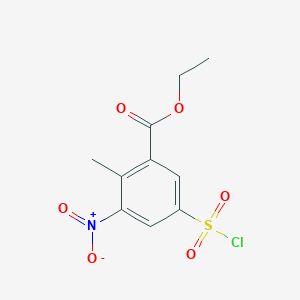
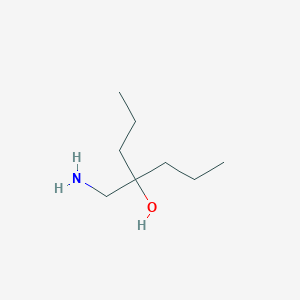
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)

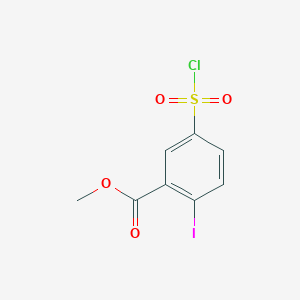
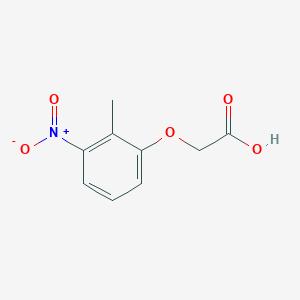
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)